2-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, a piperidine ring, a pyridine ring, and a nitrile group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrazole ring could be formed through a condensation reaction of a 1,3-diketone and hydrazine . The piperidine ring could be formed through a cyclization reaction of a suitable amine and a carbonyl compound .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the pyrazole, piperidine, and pyridine rings would give the molecule a rigid, cyclic structure. The nitrile group would introduce a polar, electron-withdrawing character to the molecule .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the nitrile group could be hydrolyzed to a carboxylic acid under acidic or basic conditions. The pyrazole ring could undergo electrophilic substitution reactions at the carbon positions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar nitrile group could increase the compound’s solubility in polar solvents. The rigid, cyclic structure could affect the compound’s melting and boiling points .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of derivatives of pyrano[3,4-c][1,2,4]triazolo-[4,3-a]pyridine and 8-(pyrazol-1-yl)pyrano[3,4-c]pyridine demonstrates the ability to create new tricyclic heterocyclic systems through pyridine ring recyclization. The structural analysis of these compounds, such as 6-[(4-chlorophenyl)amino]-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile, confirmed the presence of intermolecular hydrogen bonds, showcasing the intricate molecular interactions possible within this class of compounds (Paronikyan et al., 2016).
Antimicrobial and Antitumor Activities
Compounds within this class have been explored for their potential antimicrobial and antitumor properties. For instance, the study by Paronikyan et al. (2016) included an evaluation of the antimicrobial and antitumor activities of synthesized compounds, indicating the potential for these molecules to contribute to the development of new therapeutic agents.
Neurotropic Activity
The neurotropic activities of certain derivatives, including their anxiolytic and antidepressant psychotropic activity, have been investigated, suggesting potential applications in the treatment of neurological disorders. This includes compounds synthesized via intramolecular nucleophilic substitution (Smiles rearrangement), which did not exhibit muscle relaxation at studied doses but showed promise for anxiolytic and antidepressant effects (Dashyan et al., 2022).
Antioxidant Properties
Research on the antioxidant properties of these compounds, such as 2,4-diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile, highlights their potential industrial, biological, and medicinal importance. The assessment of ADME (absorption, distribution, metabolism, and excretion) properties for these compounds further supports their relevance in medicinal chemistry and drug development processes (Ryzhkova et al., 2023).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O2/c1-15-11-16(2)29(26-15)21-3-4-22(31)30(27-21)19-5-8-28(9-6-19)23-17(13-24)12-18-14-32-10-7-20(18)25-23/h3-4,11-12,19H,5-10,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYDVUWBSTZCMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCN(CC3)C4=C(C=C5COCCC5=N4)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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